molecular formula C16H15IO2 B5117804 4-isopropylphenyl 2-iodobenzoate

4-isopropylphenyl 2-iodobenzoate

Cat. No.: B5117804
M. Wt: 366.19 g/mol
InChI Key: DIKSOYKUBQKXRL-UHFFFAOYSA-N
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Description

4-Isopropylphenyl 2-iodobenzoate is a chemical compound provided for research use only. It is not intended for diagnostic or therapeutic applications. While specific biological data for this compound is not available in the search results, its structure is closely related to a class of halo-substituted mixed ester/amide analogues that have been investigated as potent enzyme inhibitors. Scientific research on these structural analogues has demonstrated significant jack bean urease inhibitory activity . In particular, compounds featuring a halo-substituted benzoyl moiety (such as 2-chloro or 2-iodo) and an alkyl-substituted (e.g., isopropyl) benzene ring have shown exceptional promise, with one study reporting a mixed-type inhibitor exhibiting an IC50 value in the low nanomolar range, far exceeding the potency of the standard inhibitor thiourea . This suggests that this compound may hold research value in the field of enzyme kinetics and inhibition studies . Urease enzymes are critical for the survival of certain pathogens, and their inhibition is a relevant area of study for addressing health issues associated with Helicobacter pylori and other bacteria . Researchers may find this compound useful as a building block in medicinal chemistry for developing new therapeutic agents, or as a model compound for structure-activity relationship (SAR) studies aimed at optimizing urease inhibition.

Properties

IUPAC Name

(4-propan-2-ylphenyl) 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-11(2)12-7-9-13(10-8-12)19-16(18)14-5-3-4-6-15(14)17/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKSOYKUBQKXRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

4-Isopropylphenyl 2-iodobenzoate has been investigated for its potential as a drug candidate due to its structural characteristics that allow it to interact with biological targets.

Case Study: Urease Inhibition

  • A study demonstrated that derivatives of 4-isopropylphenyl compounds exhibited potent urease inhibitory activity. Specifically, the compound 4b , which includes a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene moiety, showed an IC50 value of 1.6 ± 0.2 nM , outperforming standard inhibitors like thiourea (IC50 = 472.1 ± 135.1 nM ) .
  • The structure-activity relationship (SAR) indicated that the presence of the isopropyl group enhances binding affinity due to increased hydrophobic interactions with the enzyme's active site .

Enzyme Inhibition Studies

The compound's ability to inhibit enzymes has been the focus of extensive research.

Table: Enzyme Inhibition Potency of Derivatives

CompoundIC50 (nM)Type of Inhibition
4b1.6 ± 0.2Mixed
Thiourea472.1 ± 135.1Standard

This table summarizes the potency of various derivatives in inhibiting urease, showcasing the superior efficacy of compound 4b .

Radiochemistry Applications

In radiochemistry, compounds like this compound are used for radioiodination processes, which are crucial for developing radiolabeled compounds for imaging and therapeutic applications.

Case Study: Radioiodination Efficiency

  • Research has shown that aryl iodides, including those derived from 4-isopropylphenyl structures, can be effectively utilized in radioiodination reactions with high regioselectivity and yield . The electronic properties imparted by the isopropyl group influence the substitution patterns during radioiodination, enhancing the efficiency of labeling processes .

Synthesis and Structural Analysis

The synthesis of this compound typically involves coupling reactions that allow for the introduction of iodine at specific positions on the aromatic ring.

Synthesis Pathway:

  • The compound can be synthesized through a series of reactions involving halogenated benzoic acids and isopropyl-substituted anilines, followed by esterification processes .

Structural Confirmation:

  • Characterization techniques such as FTIR, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Isopropylphenyl 2-iodobenzoate C₁₆H₁₅IO₃ 380.20 2-iodobenzoate, 4-isopropylphenyl
(E)-2-(2-Iodophenoxy)pent-2-en-1-yl 2-iodobenzoate (4j) C₁₆H₁₃I₂O₃ 506.89 2-iodobenzoate, pentenyl enol ether, 2-iodophenoxy
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate C₂₀H₂₁ClO₄ 360.83 4-chlorobenzoyl, 2-methylpropanoate

Key Observations :

  • The chloro substituent in the compound reduces steric demand but offers distinct electronic effects .
  • Ester Group Diversity: 4j contains an enol ether-linked ester, which may increase electrophilicity at the α-carbon, whereas this compound and the compound feature conventional aryl esters with varying steric profiles .

Key Observations :

  • Yield Trends: The compound achieves higher yields (92.4–97.0%) due to optimized solid acid catalysts, whereas 4j’s yield (69%) reflects challenges in enol ether formation .
  • Analytical Validation : HRMS and NMR data for 4j confirm regiospecific iodination, while the compound relies on IR and NMR for structural confirmation .

Physicochemical Properties and Reactivity

Table 3: Physicochemical Parameters
Compound Name TPSA (Ų) LogP Solubility (Predicted) Reactivity Hotspots
This compound 46.5 ~3.8 Low in water Iodine (cross-coupling), ester
4j 52.6 ~4.5 Low in water Dual iodine, enol ether
Compound 52.6 ~3.2 Moderate in lipids Chlorobenzoyl, ester

Key Observations :

  • Polar Surface Area (TPSA) : 4j and the compound share identical TPSA values (52.6 Ų), suggesting similar membrane permeability, whereas this compound’s lower TPSA (46.5 Ų) may enhance bioavailability .
  • Reactivity : The dual iodine atoms in 4j enable sequential coupling reactions, while the chloro group in the compound is less reactive in metal-mediated processes .

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